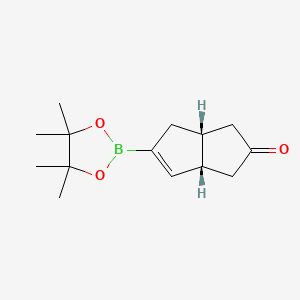
(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one is a complex organic compound that features a boron-containing dioxaborolane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one typically involves the formation of the dioxaborolane ring followed by the construction of the tetrahydropentalenone core. Common reagents used in these reactions include boronic acids, boron trifluoride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This might include continuous flow chemistry techniques and the use of automated synthesis platforms to optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of different hydroborates.
Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum complexes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce hydroborates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it valuable in cross-coupling reactions and as a precursor for boron-based catalysts.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential as a drug candidate or as a tool for studying boron-containing biomolecules. Its unique structure could allow it to interact with specific biological targets, making it useful in drug discovery and development.
Industry
Industrially, the compound could be used in the production of advanced materials, such as polymers and nanomaterials, where its boron content imparts desirable properties like thermal stability and electronic conductivity.
Wirkmechanismus
The mechanism by which (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one exerts its effects depends on its specific application. In catalysis, the boron atom can coordinate with other molecules to facilitate chemical transformations. In biological systems, it might interact with enzymes or receptors, modulating their activity through boron-mediated interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boron-containing molecules like boronic acids, boronate esters, and boron-dipyrromethene (BODIPY) dyes. These compounds share the presence of boron atoms but differ in their structural frameworks and reactivity.
Uniqueness
What sets (3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one apart is its unique combination of a dioxaborolane group with a tetrahydropentalenone core. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H21BO3 |
|---|---|
Molekulargewicht |
248.13 g/mol |
IUPAC-Name |
(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)11-5-9-7-12(16)8-10(9)6-11/h5,9-10H,6-8H2,1-4H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
KHGFALRALHLMOW-VHSXEESVSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC(=O)C[C@H]3C2 |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC(=O)CC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















